
Physcion 8-O-β-D-(6'-O-Malonylglucoside)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is a natural anthraquinone derivative and a metabolite of physcion. It is known for its bioactive properties, particularly in the context of plant defense mechanisms. This compound is found in the roots of Chinese rhubarb (Rheum officinale) and is used to control powdery mildew.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Physcion 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of physcion with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or specific glycosyltransferases.
Industrial Production Methods
Industrial production of Physcion 8-O-β-D-(6’-O-Malonylglucoside) can be achieved through large-scale extraction from plant sources, particularly Chinese rhubarb. The process involves the extraction of physcion followed by its glycosylation to form the desired compound. The production is carried out in cleanroom environments to ensure high purity and quality.
化学反应分析
Types of Reactions
Physcion 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding hydroquinone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Physcion 8-O-β-D-(6’-O-Malonylglucoside), each with distinct bioactive properties.
科学研究应用
Physcion 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of anthraquinone derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant pathogens.
Medicine: Research has shown its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated for its ability to inhibit the growth of cancer cells and its role in modulating immune responses.
Industry: It is used in the formulation of natural pesticides and as a bioactive ingredient in various herbal products
作用机制
Physcion 8-O-β-D-(6’-O-Malonylglucoside) exerts its effects through several molecular pathways:
Cell Cycle Regulation: It modulates various cell cycle regulators, leading to the inhibition of cancer cell proliferation.
Protein Kinases: The compound affects protein kinases involved in cell signaling pathways.
MicroRNA and Transcription Factors: It influences the expression of microRNAs and transcription factors that regulate apoptosis and cell survival.
Apoptosis: The compound induces apoptosis in cancer cells by modulating apoptosis-related proteins.
相似化合物的比较
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is unique compared to other anthraquinone derivatives due to its specific glycosylation pattern. Similar compounds include:
Physcion: The parent compound, which lacks the glycosylation.
Emodin: Another anthraquinone derivative with different bioactive properties.
Aloe-emodin: Known for its laxative and anticancer effects.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial activities
Physcion 8-O-β-D-(6’-O-Malonylglucoside) stands out due to its enhanced solubility and bioavailability, making it a valuable compound for various applications.
属性
CAS 编号 |
1345826-33-6 |
|---|---|
分子式 |
C25H24O13 |
分子量 |
532.454 |
IUPAC 名称 |
3-oxo-3-[[3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28) |
InChI 键 |
PLYZLMIGSHCAEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC)O |
同义词 |
1-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-8-hydroxy-3-methoxy-6-methyl-9,10-anthracenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


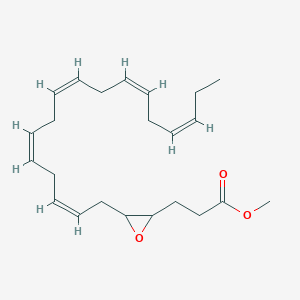
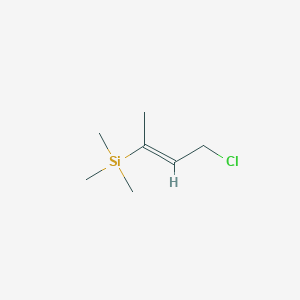
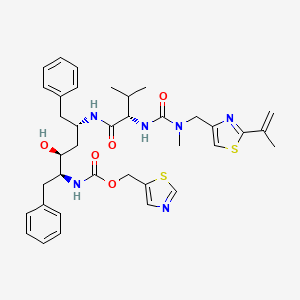
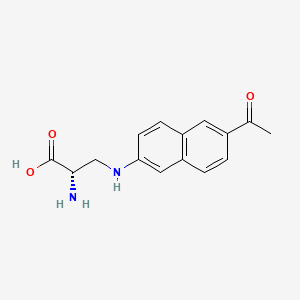
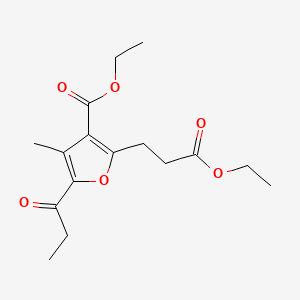
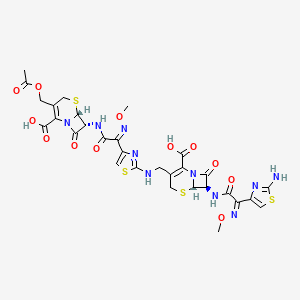
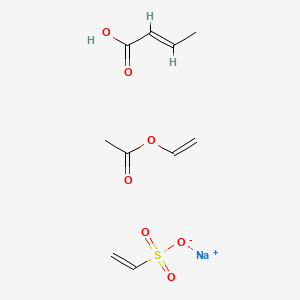
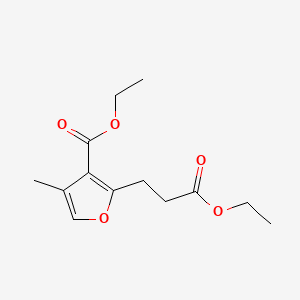
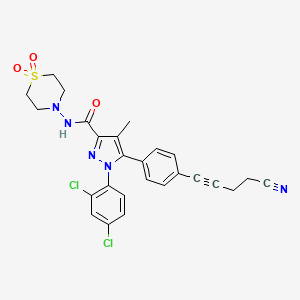
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
